REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([F:11])[CH:3]=1.S(Cl)([Cl:15])(=O)=O>CO>[Cl:15][CH2:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=1[F:11])=[O:10]
|
Name
|
heptanes
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Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)C(C)=O)F
|
Name
|
|
Quantity
|
0.4 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.608 L
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
heptanes
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling to <5° C
|
Type
|
CUSTOM
|
Details
|
the reaction temperature <15° C.
|
Type
|
ADDITION
|
Details
|
during the addition
|
Type
|
CUSTOM
|
Details
|
After 2 h quench
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction at ambient temperature to a pH of 6 with sodium hydroxide (5N, 2.0 L)
|
Type
|
EXTRACTION
|
Details
|
Extract the reaction mixture with methylene chloride (2 L)
|
Type
|
CONCENTRATION
|
Details
|
concentrate the
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
CUSTOM
|
Details
|
to form a white solid
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
dry the solid
|
Name
|
|
Type
|
|
Smiles
|
ClCC(=O)C1=C(C=C(C=C1)Cl)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |